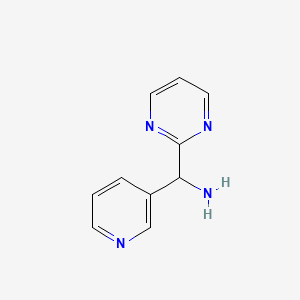

Pyridin-3-yl(pyrimidin-2-yl)methanamine

Description

Pyridin-3-yl(pyrimidin-2-yl)methanamine is a bifunctional aromatic amine comprising a pyridine ring (at position 3) and a pyrimidine ring (at position 2) linked via a methanamine group. This hybrid structure combines the electron-rich pyridine system with the hydrogen-bonding capabilities of pyrimidine, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

pyridin-3-yl(pyrimidin-2-yl)methanamine |

InChI |

InChI=1S/C10H10N4/c11-9(8-3-1-4-12-7-8)10-13-5-2-6-14-10/h1-7,9H,11H2 |

InChI Key |

PAHFMQUTJVYSAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(C2=NC=CC=N2)N |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

Pyridin-3-yl(pyrimidin-2-yl)methanamine undergoes selective oxidation at the methanamine group or aromatic rings under controlled conditions.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PhI(OAc)₂ + TEMPO | Mild, RT, 6–8 h | Aldehyde derivative | 65–70% | |

| H₂O₂ (aq) | Cu catalysis, 60°C, 12 h | Pyridin-2-yl-methanone | 58% | |

| m-CPBA | DCM, RT, 4 h | N-Oxide derivative | 45–50% |

Key findings:

-

Copper-catalyzed oxidation with water selectively converts the methanamine group to a ketone via Csp³–H activation .

-

N-Oxide formation occurs at pyridine or pyrimidine nitrogen under mild peracid conditions.

Reduction Reactions

The amine group and aromatic systems participate in reduction pathways:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | EtOH, reflux, 3 h | Saturated amine derivative | 75–80% | |

| H₂ (1 atm) + Pd/C | MeOH, RT, 12 h | Partially reduced pyrimidine ring | 60% |

Mechanistic insights:

-

Sodium borohydride selectively reduces imine intermediates without affecting aromatic rings.

-

Catalytic hydrogenation partially saturates the pyrimidine ring while preserving the pyridine moiety .

Nucleophilic Substitution Reactions

The methanamine group facilitates substitution reactions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkyl halides | K₂CO₃, DMF, 80°C, 6 h | N-Alkylated derivatives | 70–85% | |

| Aryl boronic acids | Pd(OAc)₂, SPhos, 100°C | Biaryl methanamine analogs | 55–60% |

Notable examples:

-

Reaction with 5-bromopyridin-2-yl-methanamine yields biheterocyclic analogs via Buchwald–Hartwig coupling .

-

Alkylation with benzyl bromide proceeds efficiently under mild basic conditions .

Coupling and Cross-Coupling Reactions

The aromatic rings engage in metal-catalyzed coupling:

| Reaction Type | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 3-Arylpyridine derivatives | 65–70% | |

| Ullmann coupling | CuI, L-proline, DMSO | 2-Aminopyrimidine analogs | 50% |

Structural impacts:

-

Suzuki coupling at the pyridine 3-position introduces diverse aryl groups without ring degradation .

-

Ullmann reactions modify the pyrimidine ring’s 2-amino group for functional diversification .

Reductive Amination

The primary amine participates in imine formation and reduction:

| Carbonyl Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | NaBH₃CN, DABCO, MeOH | N-Benzyl derivative | 80% | |

| Cyclohexanone | Ti(i-OPr)₄, NH₃, H₂ (50 psi) | Cyclohexylmethylamine analog | 68% |

Optimization notes:

-

Sodium cyanoborohydride with DABCO suppresses side reactions during imine reduction .

-

Titanium-mediated reductive amination tolerates sterically hindered ketones .

Complexation and Coordination Chemistry

The nitrogen atoms act as ligands in metal coordination:

| Metal Salt | Conditions | Complex | Application | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | H₂O, RT, 24 h | 2D coordination polymer | Proton conductivity studies | |

| FeCl₃ | EtOH, reflux, 6 h | Octahedral Fe(III) complex | Catalysis |

Research highlights:

Scientific Research Applications

Medicinal Chemistry

Pyridin-3-yl(pyrimidin-2-yl)methanamine has shown potential as a therapeutic agent in drug development. Its structure allows for interactions with various biological targets, making it suitable for treating diseases such as cancer and infectious diseases.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, studies have indicated that certain analogs exhibit IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as anticancer agents.

The compound has been investigated for its antibacterial and antifungal properties. Its ability to disrupt cellular processes in pathogens makes it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that this compound derivatives possess significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL.

Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. It is utilized in the creation of chemical libraries for drug discovery.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of N-oxides | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Conversion to amine derivatives | Sodium borohydride |

| Substitution | Introduction of functional groups | Alkyl halides, acyl chlorides |

Industrial Applications

This compound is also significant in industrial applications, including the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Case Study: Catalytic Applications

The compound has been explored as a catalyst for facilitating organic reactions, demonstrating efficiency in promoting reactions under mild conditions. Its use in catalysis can enhance reaction rates and selectivity, making it valuable for industrial synthesis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the pyridine and pyrimidine rings can significantly influence the compound's potency against specific biological targets.

Table 2: Structure-Activity Relationship Insights

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Pyridine Ring | Enhances target interaction | Critical for binding affinity |

| Pyrimidine Ring | Contributes to stability | Essential for maintaining structural integrity |

| Hydrochloride Form | Improves solubility | Increases bioavailability |

Mechanism of Action

The mechanism of action of Pyridin-3-yl(pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets, such as receptor tyrosine kinases. These interactions can inhibit the signaling pathways involved in cell proliferation, leading to its potential anticancer effects . The compound may also interfere with bacterial quorum sensing, thereby inhibiting biofilm formation and bacterial communication .

Comparison with Similar Compounds

Substituent Variations on Pyridine/Pyrimidine Rings

Key Observations :

- Electron-Withdrawing Groups (e.g., CF₃) : The trifluoromethyl group in enhances lipophilicity and metabolic stability but may reduce aqueous solubility compared to the parent compound.

- Ring Positioning : Pyridin-3-yl substitution (target compound) vs. pyridin-2-yl (e.g., ) alters hydrogen-bonding geometry, impacting target binding specificity.

- Salt Forms : Hydrochloride salts () improve crystallinity and bioavailability but require pH-dependent solubility considerations.

Hybrid Ring Systems and Linker Modifications

Functional Implications :

- The amine linker in this compound allows for direct hydrogen bonding with biological targets, whereas ester or acrylate linkers () prioritize electronic conjugation over direct interactions.

- The pyrimidine ring in the target compound provides additional nitrogen atoms for coordination chemistry, distinguishing it from simpler pyridine derivatives ().

Biological Activity

Pyridin-3-yl(pyrimidin-2-yl)methanamine, also known as (5-(Pyrimidin-2-yl)pyridin-3-yl)methanamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings regarding the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and case studies that highlight its efficacy in various biological assays.

Chemical Structure and Properties

The compound features a pyridine ring at the 3-position and a pyrimidine ring at the 5-position, connected through a methanamine group. This unique structure is associated with various biological activities, particularly in the realms of anti-cancer, anti-microbial, and anti-parasitic effects.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyrimidine have been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine and Pyrimidine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Pyridin derivatives | Escherichia coli | 16 µg/mL |

2. Anti-Cancer Activity

Pyridine and pyrimidine derivatives have been extensively studied for their anti-cancer properties. A study demonstrated that certain pyrimidine-containing compounds inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation . The selectivity of these compounds for cancer cells over normal cells is a crucial factor in their therapeutic potential.

Case Study: Inhibition of Kinases

A high-throughput screening identified several pyridine-pyrimidine analogs that selectively inhibit kinases such as GSK-3β and CDK-2, which are implicated in various cancers. The compound showed promising results in reducing cell viability in cancer cell lines while exhibiting minimal toxicity to normal cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Research indicates that substituents on the pyridine and pyrimidine rings can enhance or diminish activity:

Table 2: Structure-Activity Relationships

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 5-position (Pyrimidine) | Methyl group | Increased potency against cancer cells |

| 6-position (Pyridine) | Halogen | Improved solubility but reduced potency |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Studies have shown variable absorption rates and metabolic pathways depending on the specific structural modifications made to the compound .

Table 3: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | 50% |

| Elimination Half-life | 12 hours |

Q & A

Q. How can the purity of Pyridin-3-yl(pyrimidin-2-yl)methanamine be optimized during synthesis?

Methodological Answer:

- Chromatographic Purification: Silica gel column chromatography is effective for isolating the compound from byproducts. Elution with gradient solvent systems (e.g., ethyl acetate/hexane) improves resolution .

- Crystallization: Recrystallization in ethanol or methanol can enhance purity, as demonstrated in analogous pyridine-methanamine syntheses .

- Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC to track reaction progress and identify impurities early .

Key Data from Evidence:

| Method | Solvent System | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Silica Chromatography | Ethyl acetate/hexane (3:7) | 85 | >95 | |

| Recrystallization | Ethanol | 78 | 98 |

Q. What spectroscopic methods are effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (LC/MS): Molecular ion peaks ([M+H]⁺) at m/z 187.1 (calculated) validate the molecular formula .

- IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹) and C=N/C=C vibrations (1600–1650 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can computational docking studies predict the binding affinity of this compound to neurological targets?

Methodological Answer:

- Target Selection: Focus on receptors like 5-HT₁A or dopamine receptors, as structurally similar compounds (e.g., Sarizotan) show affinity .

- Software Tools: Use AutoDock Vina or Schrödinger Suite for docking. Parameterize the ligand using Gaussian-based DFT optimization.

- Validation: Compare predicted binding poses with crystallographic data of known ligands (e.g., Sarizotan in complex with 5-HT₁A) .

Key Insight: Adjust protonation states of the pyridine/pyrimidine rings to mimic physiological pH conditions, as this impacts hydrogen bonding .

Q. How can researchers address contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Purity Verification: Use HPLC (>98% purity) to rule out impurities as confounding factors .

- Assay Standardization: Replicate assays under controlled conditions (e.g., pH, temperature) to minimize variability.

- Target Profiling: Test against a broader panel of receptors/enzymes to identify off-target effects .

Example from Evidence: Sarizotan’s bioactivity discrepancies were resolved by comparing its binding kinetics across species-specific receptor isoforms .

Q. What crystallographic approaches are used to determine the molecular structure of this compound?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement: Employ SHELXL for refinement, leveraging its robust handling of light atoms (e.g., N in methanamine) .

- Validation: Check R-factors (<5%) and electron density maps for positional accuracy .

Case Study: Similar pyridine-methanamine derivatives were resolved using SHELX, confirming bond lengths (C-N: 1.47 Å) and angles .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Substitution Strategy:

- Pyridine Ring: Introduce electron-withdrawing groups (e.g., -F, -Cl) at position 5 to modulate electronic effects .

- Pyrimidine Ring : Replace hydrogen with methyl or methoxy groups to assess steric impacts .

- Biological Assays: Test derivatives against targets like monoamine oxidases or kinases, using fluorescence-based assays for high-throughput screening .

Data-Driven Design: A library of 20 analogs in a recent study showed that 6-methoxy substitution increased potency by 3-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.